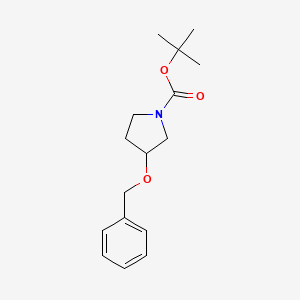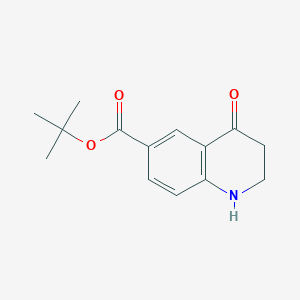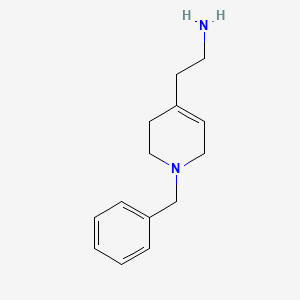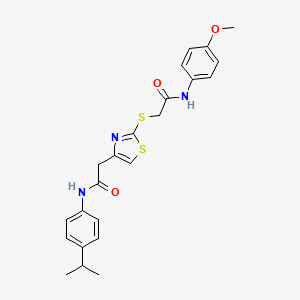![molecular formula C20H24N2O2S2 B2356592 1-Benzhydryl-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea CAS No. 2415523-55-4](/img/structure/B2356592.png)
1-Benzhydryl-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzhydryl-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea is a compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, pharmacology, and biochemistry. This compound is a urea derivative that has been synthesized through a complex chemical process. In
Mechanism of Action
The mechanism of action of 1-Benzhydryl-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea is not fully understood. However, studies have suggested that this compound exerts its biological effects through the inhibition of certain enzymes. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the inflammatory response. It has also been shown to inhibit the activity of xanthine oxidase, which is an enzyme that produces reactive oxygen species (ROS) during purine metabolism.
Biochemical and Physiological Effects:
1-Benzhydryl-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound has potent antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases. It has also been shown to have anti-inflammatory and analgesic properties, which makes it a potential candidate for the treatment of inflammatory diseases and pain. In vivo studies have shown that this compound can reduce the size of tumors in animal models, which makes it a potential candidate for cancer treatment.
Advantages and Limitations for Lab Experiments
The advantages of using 1-Benzhydryl-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea in lab experiments include its potent antioxidant activity, anti-inflammatory and analgesic properties, and ability to inhibit the activity of certain enzymes. However, the limitations of using this compound in lab experiments include its complex synthesis method and the fact that its mechanism of action is not fully understood.
Future Directions
There are several future directions for research on 1-Benzhydryl-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea. One potential direction is to further investigate its potential applications in cancer treatment. Another potential direction is to study its potential use as an enzyme inhibitor. Additionally, future research could focus on developing more efficient and cost-effective synthesis methods for this compound.
Synthesis Methods
The synthesis of 1-Benzhydryl-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea is a complex process that involves several steps. The first step is the synthesis of 6-hydroxy-1,4-dithiepan-6-ol, which is achieved through the reaction of 1,4-dithiane-2,5-diol with potassium tert-butoxide. The second step involves the reaction of 6-hydroxy-1,4-dithiepan-6-ol with benzhydryl isocyanate to produce the intermediate benzhydryl 6-hydroxy-1,4-dithiepan-6-ylmethylcarbamate. The final step involves the reaction of benzhydryl 6-hydroxy-1,4-dithiepan-6-ylmethylcarbamate with urea to produce 1-Benzhydryl-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea.
Scientific Research Applications
1-Benzhydryl-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea has been extensively studied for its potential applications in various fields. In medicine, this compound has been shown to have anti-inflammatory and analgesic properties. It has also been studied for its potential use in cancer treatment due to its ability to inhibit the growth of cancer cells. In pharmacology, this compound has been shown to have potent antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases. In biochemistry, 1-Benzhydryl-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea has been studied for its ability to inhibit the activity of certain enzymes, which makes it a potential candidate for the development of enzyme inhibitors.
properties
IUPAC Name |
1-benzhydryl-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2S2/c23-19(21-13-20(24)14-25-11-12-26-15-20)22-18(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,18,24H,11-15H2,(H2,21,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFGUYOILWZLUGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(CS1)(CNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzhydryl-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(1R,5S)-8-((3-methoxyphenyl)sulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B2356517.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2356518.png)
![2-[3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxolan-3-yl]acetic acid](/img/structure/B2356519.png)


![2-(4-bromophenoxy)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2356526.png)


![6-Methoxy-4-[4-(piperidin-1-ylcarbonyl)piperidin-1-yl]quinoline-3-carbonitrile](/img/structure/B2356530.png)
![N-(3-chloro-4-fluorophenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2356531.png)